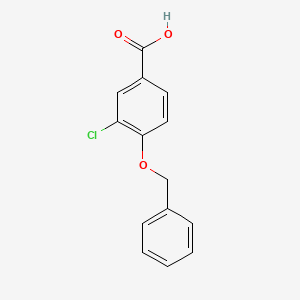

4-(Benzyloxy)-3-chlorobenzoic acid

Overview

Description

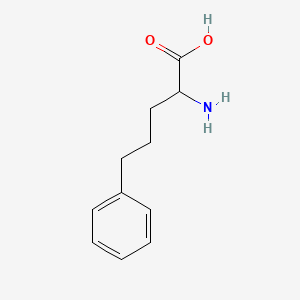

4-(Benzyloxy)-3-chlorobenzoic acid, also known as 4-chloro-3-benzyloxybenzoic acid (CBBA), is an organic compound used in the synthesis of various compounds, including pharmaceuticals, dyes, and other industrial products. CBBA is a white, crystalline solid with a melting point of approximately 175-178 °C and a molecular weight of 250.24 g/mol. It is soluble in most organic solvents, such as ethanol, acetone, and ethyl acetate. CBBA is an important intermediate in the synthesis of many compounds, and its properties make it suitable for use in a variety of applications.

Scientific Research Applications

Photodecomposition Studies

Research by Crosby and Leitis (1969) explored the photodecomposition of chlorobenzoic acids, including the 4-chloro isomer, under ultraviolet irradiation. They found significant conversions to benzoic acid, with the 4-chloro isomer reaching up to 90% conversion. This study highlights the potential of using 4-(Benzyloxy)-3-chlorobenzoic acid in studies related to environmental degradation and photodecomposition processes (Crosby & Leitis, 1969).

Crystallographic Analysis

Gotoh, Katagiri, and Ishida (2010) analyzed the crystal structure of a compound containing 4-chlorobenzoic acid, revealing insights into molecular interactions and stability. Their work is significant for understanding the structural properties of chlorobenzoic acid derivatives, which can be essential in materials science and pharmaceutical research (Gotoh, Katagiri, & Ishida, 2010).

Biodegradation by Pseudomonads

Studies by Dorn et al. (2004) and Veerkamp, Pel, and Hutzinger (1983) focused on the biodegradation of chlorobenzoic acids, including 3-chlorobenzoate, by pseudomonads. These findings are crucial in understanding the microbial degradation of environmental contaminants and have implications for bioremediation strategies (Dorn, Hellwig, Reineke, & Knackmuss, 2004); (Veerkamp, Pel, & Hutzinger, 1983).

Temperature Dependence of Proton Transfer

Wilson, Xu, Florence, and Shankland (2006) conducted a study on the temperature dependence of proton transfer in 4-chlorobenzoic acid. This research contributes to our understanding of the chemical properties of chlorobenzoic acids, which can be vital in various chemical processes and reactions (Wilson, Xu, Florence, & Shankland, 2006).

Chemotaxis and Degradation Pathways

Research on the chemotaxis of Pseudomonas putida towards chlorinated benzoates (Harwood, Parales, & Dispensa, 1990) and the degradation pathways of 3-chlorobenzoate by Rhodococcus opacus (Solyanikova, Emelyanova, Shumkova, & Travkin, 2019) provides valuable insights into the environmental and microbial interactions of chlorobenzoic acids. These studies are fundamental in environmental microbiology and bioremediation (Harwood, Parales, & Dispensa, 1990); (Solyanikova, Emelyanova, Shumkova, & Travkin, 2019).

Luminescent Properties in Lanthanide Coordination

Sivakumar, Reddy, Cowley, and Vasudevan (2010) examined the luminescent properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. Their research contributes to the field of material science, particularly in the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Mechanism of Action

Target of Action

It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol , which is used as a topical drug for medical depigmentation . Therefore, it’s plausible that 4-(Benzyloxy)-3-chlorobenzoic acid may also interact with melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes.

Mode of Action

Drawing parallels from monobenzone, it is proposed that it increases the excretion of melanin from melanocytes . This effect is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

Based on its structural similarity to monobenzone, it might be involved in the melanogenesis pathway, which is responsible for the production of melanin in melanocytes .

Result of Action

If it acts similarly to monobenzone, it could lead to the destruction of melanocytes and permanent depigmentation .

properties

IUPAC Name |

3-chloro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUAYIQAPMFLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308861 | |

| Record name | NSC210282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106931-79-7 | |

| Record name | NSC210282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)